molecular formula C14H18O2 B3060310 6-Isopropyl-7-methoxy-1-tetralone CAS No. 22009-41-2

6-Isopropyl-7-methoxy-1-tetralone

Cat. No.: B3060310
CAS No.: 22009-41-2
M. Wt: 218.29 g/mol
InChI Key: HHDVEHBPKKQPPQ-UHFFFAOYSA-N
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Description

6-Isopropyl-7-methoxy-1-tetralone is an organic compound that belongs to the class of tetralones Tetralones are bicyclic compounds consisting of a benzene ring fused to a cyclohexanone ring This specific compound is characterized by the presence of an isopropyl group at the 6th position and a methoxy group at the 7th position on the tetralone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-7-methoxy-1-tetralone can be achieved through the isopropylation of 6-methoxy-1-tetraloneThe reaction is typically carried out by heating the mixture at 100–110°C for about 10 hours .

Industrial Production Methods

In an industrial setting, continuous-flow synthesis techniques are often employed to produce 7-methoxy-1-tetralone, which can then be further modified to obtain this compound. Continuous-flow technology allows for efficient and highly productive synthesis, providing the target compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-7-methoxy-1-tetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and isopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Dess-Martin periodinane and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Dess-Martin periodinane can yield miltirone, a diterpenoid quinone .

Scientific Research Applications

6-Isopropyl-7-methoxy-1-tetralone has several scientific research applications:

Comparison with Similar Compounds

6-Isopropyl-7-methoxy-1-tetralone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

7-methoxy-6-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-9(2)11-7-10-5-4-6-13(15)12(10)8-14(11)16-3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDVEHBPKKQPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435676
Record name 6-isopropyl-7-methoxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22009-41-2
Record name 3,4-Dihydro-7-methoxy-6-(1-methylethyl)-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22009-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-isopropyl-7-methoxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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